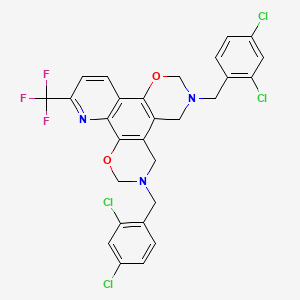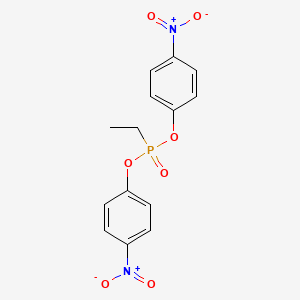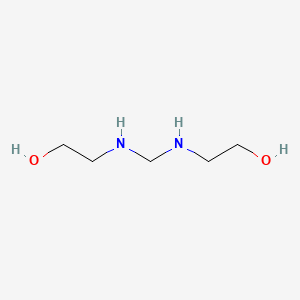
1,7-Dihydroxy-3,5-diazaheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dihydroxy-3,5-diazaheptane is an organic compound that features two hydroxyl groups and two nitrogen atoms within a seven-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dihydroxy-3,5-diazaheptane can be achieved through several methods. One common approach involves the reaction of 1,7-dibromoheptane with hydroxylamine under basic conditions to form the corresponding diazaheptane derivative. This intermediate is then subjected to hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dihydroxy-3,5-diazaheptane undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1,7-Dihydroxy-3,5-diazaheptane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a biomimetic ligand for metal ion removal from aqueous solutions.
Medicine: Explored for its potential therapeutic properties, including its ability to chelate metal ions.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,7-dihydroxy-3,5-diazaheptane involves its ability to chelate metal ions through its hydroxyl and nitrogen groups. This chelation process can disrupt metal-dependent biological processes, making it useful in various applications, including metal ion removal and therapeutic interventions .
Comparación Con Compuestos Similares
Similar Compounds
1,7-Difluoro-1,1,3,5,7,7-hexanitro-3,5-diazaheptane: A compound with similar structural features but different functional groups.
N,N’-Bis(2,3-dihydroxybenzoyl)-1,7-diazaheptane: Another diazaheptane derivative with catechol groups.
Propiedades
Número CAS |
40717-21-3 |
|---|---|
Fórmula molecular |
C5H14N2O2 |
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
2-[(2-hydroxyethylamino)methylamino]ethanol |
InChI |
InChI=1S/C5H14N2O2/c8-3-1-6-5-7-2-4-9/h6-9H,1-5H2 |
Clave InChI |
XZJUASXMYAARPY-UHFFFAOYSA-N |
SMILES canónico |
C(CO)NCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)
![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
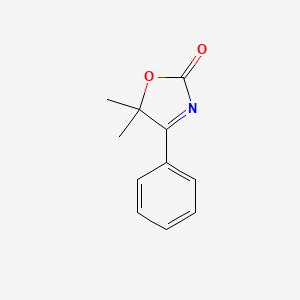
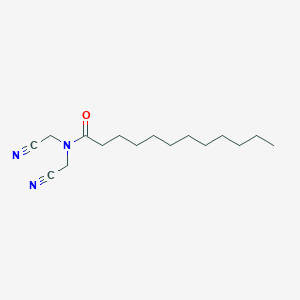

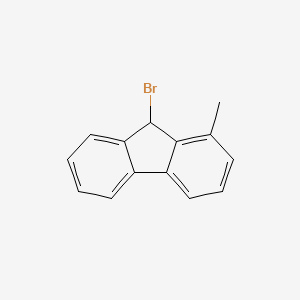
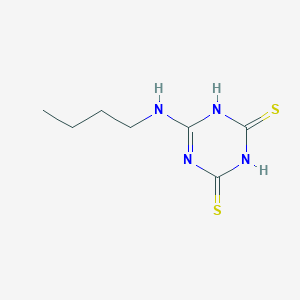


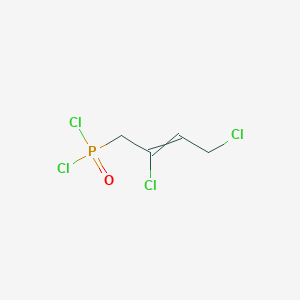
![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)
